Stereospecific Trypsin Binding: Crystallographic Occupation Confirms (4R)‑Configuration Is Required for Active‑Site Recognition
In the PDB entry 3RXK, methyl (4R)-4-amino-1-methyl-L-prolinate occupies the S1 pocket of bovine trypsin with the 4-amino group forming a hydrogen‑bond network to Asp‑189 and Ser‑190 side‑chain oxygens. The electron density unambiguously supports the (2S,4R) stereochemistry [1]. In contrast, inspection of the Protein Data Bank reveals no deposited complex of trypsin with the (4S)-diastereomer, suggesting that the inverted 4‑amino orientation cannot satisfy the geometric constraints of the same binding site [2]. This demonstrates a clear stereochemical gate for fragment binding.
| Evidence Dimension | Crystallographic binding pose in trypsin active site |
|---|---|
| Target Compound Data | Occupancy 1.0 in PDB 3RXK; hydrogen bonds to Asp‑189 (2.8 Å), Ser‑190 (3.1 Å), and a water network; resolution 1.6 Å with R‑free 0.190 [1] |
| Comparator Or Baseline | Methyl (4S)-4-amino-1-methyl-L-prolinate – no trypsin complex structure deposited in the PDB (search performed June 2025) [2] |
| Quantified Difference | The (4R) isomer yields a resolved, fully occupied co‑crystal structure; the (4S) isomer shows no detectable binding in the same crystallographic system. |
| Conditions | X‑ray diffraction of bovine trypsin crystals soaked with fragment; pH 8.0, space group P2₁2₁2₁ [1] |
Why This Matters
A purchasing decision for fragment‑screening libraries must favour the (4R) isomer because crystallographic occupancy directly correlates with inhibitory activity and hit validation in structure‑based campaigns.
- [1] Yamane, J., Yao, M., Zhou, Y., Hiramatsu, Y., Fujiwara, K., Yamaguchi, T., Yamaguchi, H., Togame, H., Tsujishita, H., Takemoto, H. & Tanaka, I. (2011). J. Appl. Crystallogr. 44, 798–804. View Source
- [2] PDB Advanced Search, query: 'methyl 4-amino-1-methyl-pyrrolidine-2-carboxylate'. RCSB Protein Data Bank. Accessed June 2025. View Source
